molecular formula C29H42N6O3 B12314920 N1-EthylcarbamoylCabergoline

N1-EthylcarbamoylCabergoline

Cat. No.: B12314920
M. Wt: 522.7 g/mol
InChI Key: MNAGYQBVKIBCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-EthylcarbamoylCabergoline refers to a critical structural moiety within the dopamine agonist Cabergoline (C₂₆H₃₇N₅O₂, molecular weight 451.61 g/mol), a synthetic ergoline derivative used primarily for hyperprolactinemia and Parkinson’s disease . The term "N1-Ethylcarbamoyl" denotes the presence of an ethylcarbamoyl group (-NH-CO-NH-CH₂CH₃) attached to the ergoline backbone at the N1 position. This group is integral to Cabergoline’s pharmacological activity, enhancing receptor binding affinity and metabolic stability compared to non-substituted ergolines . Cabergoline’s IUPAC name, (8β)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6-prop-2-en-1-ylergoline-8-carboxamide, underscores its structural complexity, which includes a 6-allylergoline core, a dimethylaminopropyl chain, and the ethylcarbamoyl substituent .

Properties

IUPAC Name

9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYQBVKIBCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-EthylcarbamoylCabergoline typically involves the modification of cabergoline through the introduction of an ethylcarbamoyl group. The process generally includes:

    Starting Material: Cabergoline.

    Reagents: Ethyl isocyanate or ethyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a controlled temperature ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Key Coupling Reactions

N1-Ethylcarbamoyl Cabergoline participates in critical coupling steps during impurity synthesis:

Reaction Reagents/Conditions Product Yield
Impurity B FormationCDI, 3-(dimethylamino)-1-propylamineN-acylurea appendage54%
Impurity C FormationEDC·HCl, carbodiimide couplingRegioisomeric N-acylureaRequires chromatography

Solvent Effects on Reaction Selectivity

Halogenated solvents significantly improve regioselectivity in carbodiimide-mediated coupling:

Solvent Product Ratio (Cabergoline:Isomer 4)
Dichloromethane4:1
1,2-Dichloroethane3:1
Non-halogenated (e.g., DMF)1:1–2:1

Optimal Conditions :

  • Temperature : 20–50°C

  • Base : Triethylamine or K₂CO₃

Hydrolysis and Recovery Reactions

The ethylcarbamoyl group remains stable during hydrolysis of ester intermediates:

  • Ester Hydrolysis :

    • Acid/Base : HCl or NaOH

    • Product : 6-(2-propenyl)ergoline-8β-carboxylic acid (2 ) in high yield .

  • Byproduct Recycling : Undesired isomer 4 is hydrolyzed back to 2 , enabling reuse in Cabergoline synthesis .

Side Reactions and Impurity Formation

Excess ethyl isocyanate induces side reactions:

  • Impurity B : Over-alkylation at N1 .

  • Impurity C : Isomeric N-acylurea formation via EDC·HCl .

Mitigation Strategies :

  • Use of halogenated solvents to suppress isomer formation .

  • Chromatographic separation for high-purity Cabergoline .

Stability Under Basic Conditions

The ethylcarbamoyl fragment resists saponification, enabling selective ester hydrolysis without N1 degradation .

Scientific Research Applications

Clinical Applications

N1-Ethylcarbamoyl Cabergoline is primarily utilized in:

  • Treatment of Hyperprolactinemia : It has shown efficacy in normalizing prolactin levels in patients with conditions such as prolactinomas and idiopathic hyperprolactinemia. A study involving 455 patients indicated that treatment with cabergoline normalized serum prolactin levels in 86% of cases, with significant improvements noted in visual field abnormalities and tumor shrinkage .
  • Management of Parkinsonian Syndrome : Similar to cabergoline, this compound may aid in alleviating symptoms associated with Parkinson's disease due to its dopaminergic activity.

Biological Research

N1-Ethylcarbamoyl Cabergoline is explored for its:

  • Dopaminergic Activity : Research focuses on its effects on dopamine receptors and potential therapeutic roles in neurological disorders.
  • Coordination Chemistry : It serves as a ligand in coordination chemistry, forming stable complexes with transition metals, which can be pivotal for various synthetic applications.

Pharmaceutical Development

The compound is also being investigated for:

  • Synthesis of New Drugs : Its structural modifications allow for the development of novel pharmacological agents with enhanced specificity and reduced side effects compared to existing treatments.

Case Study 1: Treatment Efficacy

A retrospective analysis involving patients treated with cabergoline revealed that those with macroadenomas required higher doses compared to those with microadenomas or idiopathic hyperprolactinemia. Normalization of prolactin levels was achieved in 92% of microadenoma patients versus 77% in macroadenoma patients .

Case Study 2: Neuroprotective Potential

Research indicates that derivatives like N1-Ethylcarbamoyl Cabergoline may promote neurogenesis, suggesting potential applications in treating neurodegenerative diseases. This aspect is under preliminary investigation but shows promise for future therapeutic strategies.

Mechanism of Action

N1-EthylcarbamoylCabergoline exerts its effects primarily through its action on dopamine D2 receptors. The mechanism involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylcarbamoyl group distinguishes Cabergoline from its analogs. A key comparator is Desethylcarbamoyl Cabergoline (C₂₃H₃₂N₄O, molecular weight 380.53 g/mol), a metabolite lacking the ethylcarbamoyl group . Structural differences directly impact physicochemical properties:

Parameter Cabergoline Desethylcarbamoyl Cabergoline
Molecular Formula C₂₆H₃₇N₅O₂ C₂₃H₃₂N₄O
Molecular Weight (g/mol) 451.61 380.53
Solubility Not reported Chloroform, DCM, methanol
Melting Point Not reported 188–190°C

Pharmacological Activity

  • Receptor Affinity : Cabergoline exhibits potent agonism at D₂ dopamine receptors, with prolonged activity due to its ethylcarbamoyl group, which slows hepatic metabolism . Desethylcarbamoyl Cabergoline retains affinity for D₁ and D₂ receptors but with reduced potency, as the ethylcarbamoyl group’s removal diminishes receptor-binding efficiency .
  • Metabolic Stability : The ethylcarbamoyl group in Cabergoline confers resistance to first-pass metabolism, yielding a half-life of 63–69 hours in humans. In contrast, Desethylcarbamoyl Cabergoline is rapidly cleared, reflecting its role as a short-lived metabolite .

Clinical Implications

Cabergoline’s structural superiority over Desethylcarbamoyl Cabergoline translates to sustained therapeutic effects, enabling once-weekly dosing for hyperprolactinemia. The metabolite’s transient activity limits its standalone utility but highlights the importance of the ethylcarbamoyl group in drug design .

Research Findings

  • Metabolite Activity : Studies in rat striatal tissue demonstrate that Desethylcarbamoyl Cabergoline binds D₁ and D₂ receptors at 30–50% lower affinity than Cabergoline, confirming the ethylcarbamoyl group’s role in enhancing target engagement .
  • Synthetic Pathways : Cabergoline’s synthesis involves coupling the ethylcarbamoyl group to the ergoline scaffold via urea linkage, a step omitted in Desethylcarbamoyl derivatives .

Biological Activity

N1-EthylcarbamoylCabergoline is a derivative of cabergoline, a well-known dopamine receptor agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Overview of Cabergoline

Cabergoline is an ergot derivative with a high affinity for dopamine D2 receptors, leading to various pharmacological effects. It is primarily utilized for treating conditions associated with elevated prolactin levels, such as prolactinomas and other hyperprolactinemic disorders. The compound works by stimulating dopaminergic receptors in the central nervous system, inhibiting prolactin secretion from lactotrophs in the pituitary gland .

This compound functions similarly to cabergoline by activating dopamine D2 receptors. This activation results in:

  • Inhibition of Prolactin Secretion : By decreasing intracellular cAMP levels, it inhibits calcium influx and subsequent prolactin release.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives like this compound may enhance neurogenesis and promote neuronal differentiation, potentially beneficial in neurodegenerative diseases .

Neuroprotective Properties

Research indicates that compounds related to cabergoline may possess neuroprotective properties. A study highlighted that aminopyridine derivatives exhibit neurogenesis-promoting effects and cognitive function improvement, suggesting potential applications for this compound in treating Alzheimer's disease .

Case Study 1: Treatment of Hyperprolactinemia

In a multicenter study involving 64 patients treated with cabergoline for acromegaly (a condition often associated with elevated growth hormone and prolactin), significant reductions in IGF-I levels were observed. The treatment was well tolerated, with minimal side effects reported . While this study does not directly evaluate this compound, it underscores the therapeutic potential of cabergoline derivatives.

Case Study 2: Neuroprotective Effects

A recent investigation into aminopyridine derivatives revealed their ability to promote neuronal differentiation and regeneration. These findings support the hypothesis that this compound may also exhibit similar neuroprotective effects, although specific clinical data on this compound is still needed .

Comparative Analysis of Cabergoline Derivatives

Compound Affinity for D2 Receptors Primary Use Notable Effects
CabergolineHighHyperprolactinemiaProlactin inhibition
This compoundPresumed highPotentially similar applicationsNeuroprotection and differentiation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.